molecular formula C11H9ClN2O3 B14891957 Methyl 3-chloro-8-methoxycinnoline-6-carboxylate

Methyl 3-chloro-8-methoxycinnoline-6-carboxylate

Cat. No.: B14891957
M. Wt: 252.65 g/mol
InChI Key: AUSWFRWYDWZTEO-UHFFFAOYSA-N
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Description

Methyl 3-chloro-8-methoxycinnoline-6-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.65 g/mol This compound belongs to the cinnoline family, which is a class of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-8-methoxycinnoline-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-8-methoxycinnoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-8-methoxycinnoline-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Methyl 3-chloro-8-methoxycinnoline-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-8-methoxycinnoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ester groups, along with the chlorine atom, make it a versatile compound for various synthetic and research applications .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

methyl 3-chloro-8-methoxycinnoline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-16-8-4-7(11(15)17-2)3-6-5-9(12)13-14-10(6)8/h3-5H,1-2H3

InChI Key

AUSWFRWYDWZTEO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)C=C(N=N2)Cl

Origin of Product

United States

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